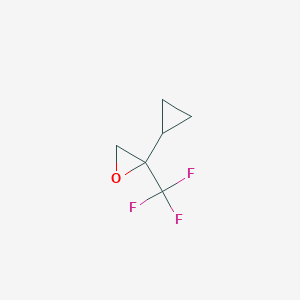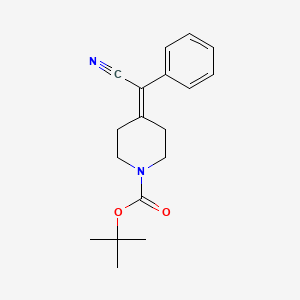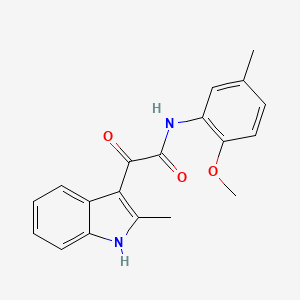
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MMPI, is a synthetic compound that belongs to the family of indole-based inhibitors. This compound has been studied for its potential use in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. MMPI has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-cancer properties.
Scientific Research Applications
Antimicrobial Properties
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives have been evaluated for their antimicrobial properties. A series of these compounds, characterized by physical and spectral data, demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. Specifically, compounds such as 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showed notable efficacy in this regard (Debnath & Ganguly, 2015).
Herbicide and Plant Protection
The compound belongs to the class of chloroacetamides, which includes chemicals like alachlor and metolachlor, known for their use in controlling annual grasses and many broad-leaved weeds in various crops (Weisshaar & Böger, 1989). It's noteworthy that such chloroacetamide herbicides and their metabolism in human and rat liver microsomes have been extensively studied, shedding light on their biochemical interactions and potential environmental and health impacts (Coleman et al., 2000).
Pharmaceutical Research
Compounds structurally related to this compound have been synthesized and evaluated for various pharmaceutical applications. For instance, N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been studied for their potential anti-tuberculosis activity (Bai et al., 2011). Additionally, iodinated indomethacin derivatives, sharing a common structural motif with the subject compound, have been synthesized and evaluated as selective inhibitors of COX-2, suggesting potential applications in imaging and therapeutic interventions (Uddin et al., 2009).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-9-16(24-3)15(10-11)21-19(23)18(22)17-12(2)20-14-7-5-4-6-13(14)17/h4-10,20H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNYNWWRBEQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

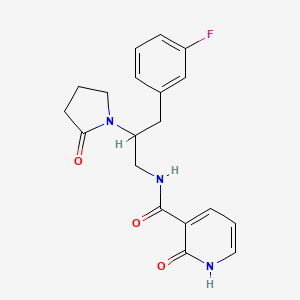
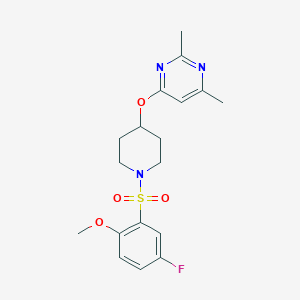
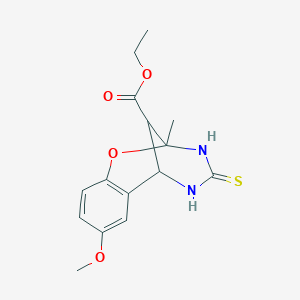
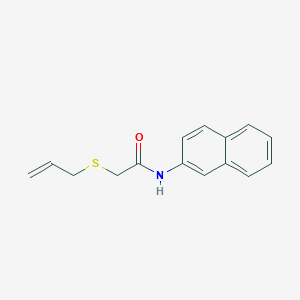
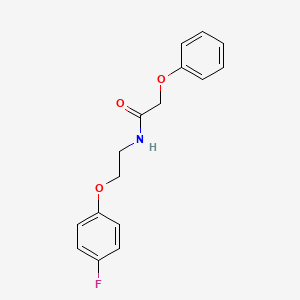
![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)
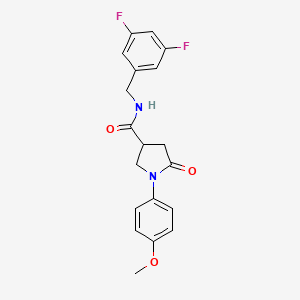
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)
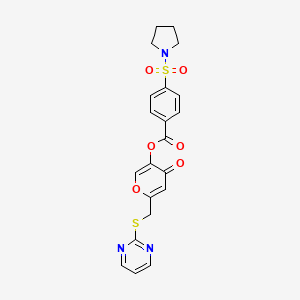
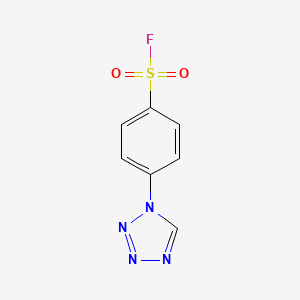
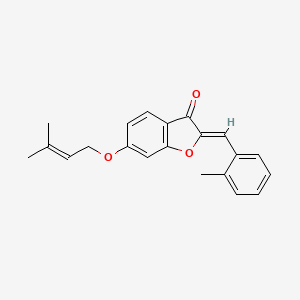
![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)
